Z-Arg-SBzl (TFA)
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Overview
Description
Z-Arg-SBzl (TFA): It is specifically a substrate for both bovine and activated human protein C . This compound is utilized in various scientific studies due to its ability to interact with specific enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The final product is obtained by treating the intermediate with trifluoroacetic acid to remove protecting groups and yield the trifluoroacetate salt .
Industrial Production Methods: : Industrial production methods for Z-Arg-SBzl (TFA) are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: : Z-Arg-SBzl (TFA) primarily undergoes enzymatic reactions due to its role as a substrate. It can participate in hydrolysis reactions catalyzed by protein C, leading to the cleavage of the S-benzyl group .
Common Reagents and Conditions: : The common reagents used in the synthesis and reactions of Z-Arg-SBzl (TFA) include trifluoroacetic acid, protecting groups like Boc (tert-butyloxycarbonyl), and various solvents such as dimethyl sulfoxide (DMSO) for dissolution .
Major Products: : The major product formed from the enzymatic reaction of Z-Arg-SBzl (TFA) with protein C is the cleaved peptide, which can be further analyzed for various biochemical properties .
Scientific Research Applications
Z-Arg-SBzl (TFA) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Z-Arg-SBzl (TFA) involves its interaction with the active site of protein C. The enzyme catalyzes the hydrolysis of the S-benzyl group, leading to the cleavage of the peptide bond. This reaction is crucial for studying the enzymatic activity and specificity of protein C .
Comparison with Similar Compounds
Similar Compounds
Z-Arginine-p-nitroanilide: Another substrate for protein C, used in similar biochemical assays.
Z-Arginine-AMC (7-amino-4-methylcoumarin): A fluorogenic substrate for serine proteases.
Uniqueness: : Z-Arg-SBzl (TFA) is unique due to its specific interaction with protein C and its ability to provide high-resolution data in enzymatic assays. Its trifluoroacetate form enhances its solubility and stability, making it a preferred choice in various biochemical studies .
Properties
Molecular Formula |
C23H27F3N4O5S |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1 |
InChI Key |
SBWQPYCOPNERTK-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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